ethyl 2-[(4-nitrobenzoyl)amino]benzoate ethyl 2-[(4-nitrobenzoyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10885116
InChI: InChI=1S/C16H14N2O5/c1-2-23-16(20)13-5-3-4-6-14(13)17-15(19)11-7-9-12(10-8-11)18(21)22/h3-10H,2H2,1H3,(H,17,19)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C16H14N2O5
Molecular Weight: 314.29 g/mol

ethyl 2-[(4-nitrobenzoyl)amino]benzoate

CAS No.:

Cat. No.: VC10885116

Molecular Formula: C16H14N2O5

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(4-nitrobenzoyl)amino]benzoate -

Specification

Molecular Formula C16H14N2O5
Molecular Weight 314.29 g/mol
IUPAC Name ethyl 2-[(4-nitrobenzoyl)amino]benzoate
Standard InChI InChI=1S/C16H14N2O5/c1-2-23-16(20)13-5-3-4-6-14(13)17-15(19)11-7-9-12(10-8-11)18(21)22/h3-10H,2H2,1H3,(H,17,19)
Standard InChI Key JZWBZRKMYFWJPY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure comprises three key components:

  • Ethyl benzoate moiety: A benzene ring esterified with an ethoxy group at the para position.

  • Amide linkage: Connects the benzoate group to the 4-nitrobenzoyl subunit, enhancing stability and enabling hydrogen-bonding interactions.

  • 4-Nitrobenzoyl group: A nitro group (-NO₂) at the para position of the benzoyl ring, conferring strong electron-withdrawing effects that influence electronic distribution and reactivity.

Table 1: Comparative Molecular Properties of Ethyl 2-[(4-Nitrobenzoyl)Amino]Benzoate and Analogous Compounds

PropertyEthyl 2-[(4-Nitrobenzoyl)Amino]Benzoate (Hypothetical)Ethyl 2-[(4-Chloro-3-Nitrobenzoyl)Amino]BenzoateEthyl 2-[(2-Chloro-4-Nitrobenzoyl)Amino]Benzoate
Molecular FormulaC₁₆H₁₃N₂O₅C₁₆H₁₃ClN₂O₅C₁₆H₁₃ClN₂O₅
Molecular Weight (g/mol)325.29348.74348.74
Key Functional GroupsNitro, amide, esterNitro, chloro, amide, esterNitro, chloro, amide, ester
Predicted LogP~2.12.82.7

The absence of chloro or methoxy substituents in the target compound likely reduces its lipophilicity compared to analogs, as evidenced by the lower predicted LogP value.

Spectroscopic Characterization

While experimental data for ethyl 2-[(4-nitrobenzoyl)amino]benzoate are unavailable, its characterization would likely involve:

  • ¹H NMR: Distinct signals for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), aromatic protons (δ 7.5–8.5 ppm), and amide NH (δ 10–11 ppm).

  • IR Spectroscopy: Strong absorptions for ester C=O (~1720 cm⁻¹), amide C=O (~1680 cm⁻¹), and nitro NO₂ (~1520, 1350 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 325.29 (M⁺) with fragmentation patterns reflecting loss of ethoxy (─OEt, m/z 279.24) and nitro groups (─NO₂, m/z 279.24).

Synthesis and Reaction Pathways

Synthetic Routes

The compound can be synthesized via a two-step protocol analogous to chloro-substituted derivatives:

  • Amidation: React 2-aminobenzoic acid with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form 2-[(4-nitrobenzoyl)amino]benzoic acid.

    2-NH₂C₆H₄COOH+4-NO₂C₆H₄COClEt₃N, DCM2-[(4-NO₂C₆H₄CO)NH]C₆H₄COOH+HCl\text{2-NH₂C₆H₄COOH} + \text{4-NO₂C₆H₄COCl} \xrightarrow{\text{Et₃N, DCM}} \text{2-[(4-NO₂C₆H₄CO)NH]C₆H₄COOH} + \text{HCl}
  • Esterification: Treat the intermediate with ethanol in the presence of sulfuric acid to yield the final ester.

    2-[(4-NO₂C₆H₄CO)NH]C₆H₄COOH+EtOHH₂SO₄Ethyl 2-[(4-NO₂C₆H₄CO)NH]C₆H₄COOEt+H₂O\text{2-[(4-NO₂C₆H₄CO)NH]C₆H₄COOH} + \text{EtOH} \xrightarrow{\text{H₂SO₄}} \text{Ethyl 2-[(4-NO₂C₆H₄CO)NH]C₆H₄COOEt} + \text{H₂O}

Chemical Reactivity

The nitro group directs electrophilic substitution to the meta position, while the amide linkage participates in hydrolysis under acidic or basic conditions:

  • Hydrolysis: Heating with aqueous NaOH yields 2-[(4-nitrobenzoyl)amino]benzoic acid and ethanol.

    Ethyl ester+OH⁻Benzoic acid+EtOH\text{Ethyl ester} + \text{OH⁻} \rightarrow \text{Benzoic acid} + \text{EtOH}
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming ethyl 2-[(4-aminobenzoyl)amino]benzoate, a potential intermediate for pharmaceuticals.

Biological and Industrial Applications

Antimicrobial Activity

Structurally related nitrobenzoyl-amino benzoates exhibit antibacterial properties by inhibiting bacterial RNA polymerase. For example, ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate shows MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The target compound, lacking chloro substituents, may display moderated activity due to reduced electrophilicity.

Material Science Applications

The aromatic and amide groups confer thermal stability, making such compounds candidates for high-performance polymers. For instance, polyamides derived from similar nitrobenzoyl-amino benzoates exhibit glass transition temperatures (Tg) exceeding 200°C.

Comparison with Structural Analogs

Chloro-Substituted Derivatives

Chloro groups enhance lipophilicity and antibacterial potency but increase toxicity risks. Ethyl 2-[(4-nitrobenzoyl)amino]benzoate, without chloro substituents, may offer a safer profile for pharmaceutical applications.

Methoxy-Substituted Derivatives

Methoxy groups (e.g., in ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate) improve solubility but reduce electrophilic reactivity. The target compound’s nitro group balances solubility and reactivity for diverse applications.

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